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Compound of Interest

Compound Name: EO 1428

Cat. No.: B1662330 Get Quote

Sevabertinib is a kinase inhibitor that has received accelerated approval from the FDA for adult

patients with locally advanced or metastatic non-squamous non-small cell lung cancer

(NSCLC) whose tumors have HER2 (ERBB2) tyrosine kinase domain (TKD) activating

mutations and who have received prior systemic therapy[1][2][3][4]. This guide compares its

efficacy with other kinase inhibitors targeting the HER2 pathway.

Quantitative Comparison of Kinase Inhibitor Efficacy
The following table summarizes the efficacy data for Sevabertinib and other relevant HER2

kinase inhibitors.
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Kinase
Inhibitor

Target
Kinase(s)

Indication
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Sevabertinib

(Hyrnuo)
HER2 (ERBB2)

2L+ HER2-

mutant NSCLC

(HER2 TKI-

naive)

71%[1][2][3][4]
9.2 months[1][2]

[3][4]

Sevabertinib

(Hyrnuo)
HER2 (ERBB2)

2L+ HER2-

mutant NSCLC

(prior HER2-

ADC)

38%[3] 7.0 months[3]

Trastuzumab

deruxtecan

HER2 (Antibody-

Drug Conjugate)

2L+ HER2-

mutant NSCLC
55% 9.3 months

Afatinib
EGFR, HER2,

HER4

1L EGFR-mutant

NSCLC

~70% (in EGFR-

mutant NSCLC)

11.1 months (in

EGFR-mutant

NSCLC)

Neratinib
EGFR, HER2,

HER4

Adjuvant HER2+

Breast Cancer

N/A (invasive

disease-free

survival)

N/A

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below

are representative protocols for key experiments in kinase inhibitor evaluation.

1. Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the kinase

inhibitor against the target kinase.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a

substrate by the target kinase.
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Procedure:

Recombinant human HER2 kinase is incubated with the kinase inhibitor at varying

concentrations.

A specific peptide substrate and adenosine triphosphate (ATP) are added to initiate the

kinase reaction.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified, often using methods like

fluorescence resonance energy transfer (FRET) or luminescence-based assays that

measure the remaining ATP.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Viability Assay (Cell-Based Assay)

Objective: To assess the effect of the kinase inhibitor on the proliferation and survival of

cancer cell lines harboring the target mutation.

Principle: This assay measures the number of viable cells after treatment with the inhibitor.

Procedure:

Cancer cell lines with known HER2 activating mutations (e.g., NCI-H2170) are seeded in

96-well plates.

Cells are treated with a range of concentrations of the kinase inhibitor for a period of 72

hours.

A reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT) is added to the

wells.

Viable cells metabolize the reagent, producing a fluorescent or colorimetric signal that is

proportional to the number of living cells.
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The signal is measured using a plate reader, and the GI50 (concentration for 50% growth

inhibition) is determined.

3. Western Blot Analysis for Phospho-HER2

Objective: To confirm the mechanism of action by observing the inhibition of downstream

signaling pathways in cells.

Principle: This technique detects the phosphorylation state of the target kinase and its

downstream effectors.

Procedure:

HER2-mutant cancer cells are treated with the kinase inhibitor for a short period (e.g., 2-4

hours).

Cells are lysed, and protein concentrations are determined.

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies specific for phosphorylated HER2 (p-

HER2) and total HER2.

Secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are added,

and a chemiluminescent substrate is used to visualize the protein bands.

A decrease in the p-HER2 signal relative to total HER2 indicates target engagement and

inhibition.

Visualizations
Signaling Pathway Diagram
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Caption: Simplified HER2 signaling pathway and the inhibitory action of Sevabertinib.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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